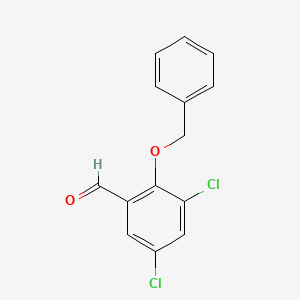

2-(Benzyloxy)-3,5-dichlorobenzaldehyde

Description

2-(Benzyloxy)-3,5-dichlorobenzaldehyde (CAS 74832-72-7) is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with chlorine atoms at positions 3 and 5 and a benzyloxy group (-OCH₂C₆H₅) at position 2 . Its molecular formula is C₁₄H₁₀Cl₂O₂, with a molecular weight of 281.12 g/mol. The benzyloxy group enhances lipophilicity compared to hydroxylated analogs, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical contexts .

The compound’s reactivity is influenced by the electron-withdrawing chlorine atoms, which deactivate the aromatic ring toward electrophilic substitution, and the aldehyde group, which participates in nucleophilic additions or condensations. Its structural features make it a candidate for synthesizing heterocyclic compounds or protected intermediates in drug development.

Properties

IUPAC Name |

3,5-dichloro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHXNUFLDZNGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363153 | |

| Record name | 2-(benzyloxy)-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40359-57-7 | |

| Record name | 2-(benzyloxy)-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3,5-dichlorobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobenzaldehyde with benzyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require the use of a dehydrating agent to facilitate the formation of the benzyloxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3,5-dichlorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atoms.

Major Products Formed

Oxidation: 2-(Benzyloxy)-3,5-dichlorobenzoic acid.

Reduction: 2-(Benzyloxy)-3,5-dichlorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-3,5-dichlorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3,5-dichlorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-(Benzyloxy)-3,5-dichlorobenzaldehyde and structurally related benzaldehyde derivatives:

Table 1: Comparative Analysis of Substituted Benzaldehydes

Key Findings:

Substituent Effects on Reactivity and Applications

- Benzyloxy vs. Hydroxy Groups : The benzyloxy group in this compound offers steric protection and lipophilicity, contrasting with the polar hydroxy group in 3,5-dichloro-2-hydroxybenzaldehyde. This difference impacts solubility and suitability for specific reactions (e.g., the hydroxy analog is used in gas chromatography due to its polarity ).

- Positional Isomerism : Compared to 4-(Benzyloxy)-3,5-dichlorobenzaldehyde, the 2-substituted isomer exhibits distinct electronic effects. The ortho-substituted benzyloxy group may hinder certain reactions due to steric crowding, whereas the para-substituted isomer (4-position) could offer better regioselectivity in synthesis .

Halogen vs. Alkyl/Methoxy Substituents

- Chlorine vs. Methyl Groups : 2-Hydroxy-3,5-dimethylbenzaldehyde (CAS 24623-61-8) replaces chlorines with methyl groups, reducing electron-withdrawing effects and increasing electron density on the ring. This enhances reactivity toward electrophilic substitutions compared to chlorinated analogs .

- Chlorine vs. Methoxy Groups : 5-Chloro-2,4-dimethoxybenzaldehyde (CAS 912771-34-7) features methoxy groups, which are electron-donating. This increases stability and alters reaction pathways, favoring nucleophilic aromatic substitutions over electrophilic ones .

Commercial and Synthetic Relevance

- The discontinued status of this compound contrasts with the active use of its positional isomer (4-substituted) in pharmaceutical synthesis , suggesting that substitution patterns critically influence industrial utility.

- Chlorinated benzaldehydes generally serve as precursors for agrochemicals or antimicrobial agents, while methoxy or methyl derivatives are more common in fragrance or dye synthesis .

Structural and Functional Implications:

- Lipophilicity : Benzyloxy and chlorine substituents increase logP values, enhancing membrane permeability in drug candidates.

- Stability : Chlorine atoms may confer resistance to oxidation, whereas methoxy groups improve thermal stability.

Biological Activity

Introduction

2-(Benzyloxy)-3,5-dichlorobenzaldehyde is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. The compound is characterized by its unique structure, which includes a benzyloxy group and dichlorobenzaldehyde moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : CHClO

- Molecular Weight : 277.14 g/mol

- CAS Number : 40359-57-7

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.

- Cytotoxic Effects : Research indicates potential cytotoxic effects on cancer cell lines, suggesting its role in cancer therapy.

Antimicrobial Activity

A study conducted on various substituted benzaldehydes, including this compound, evaluated their antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Cytotoxicity Assays

In vitro cytotoxicity assays were performed using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxic effects, with IC values indicating effective inhibition of cell proliferation.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Case Study: Anticancer Properties

A case study published in a peer-reviewed journal highlighted the anticancer properties of this compound. The study involved treating MCF-7 cells with varying concentrations of the compound and assessing apoptosis through flow cytometry. Results showed an increase in apoptotic cells correlating with higher concentrations of the compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications to the benzyloxy group or the positioning of chlorine atoms can significantly influence its biological activity. For instance:

- Increased Chlorination : Additional chlorine substitutions on the aromatic ring enhance antimicrobial potency.

- Altered Alkyl Substituents : Variations in the alkyl chain length or branching can affect cytotoxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.